molecular formula C25H27N3O5S B2937032 N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899961-87-6

N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2937032
M. Wt: 481.57
InChI Key: GEHCQUOZHRVRII-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O5S and its molecular weight is 481.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Application

  • Anti-inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) highlights the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. These compounds were found to be effective cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, with significant analgesic and anti-inflammatory potential, suggesting their utility in designing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antitumor Activity : Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, showing potent anticancer activity against several human cancer cell lines, including MCF-7, HeLa, and HCT-116. These findings indicate the potential of these derivatives in cancer therapy (Hafez & El-Gazzar, 2017).

  • Antimicrobial Activity : Chaudhari et al. (2020) explored the synthesis of N-substituted phenyl acetamide benzimidazole derivatives and evaluated their effectiveness against Methicillin Resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity. This suggests their potential application in developing new antibacterial agents (Chaudhari et al., 2020).

  • Enzyme Inhibition for Therapeutic Applications : A study by Tuğrak et al. (2020) reported the synthesis of benzenesulfonamides carrying a benzamide moiety, showing significant inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase I and II enzymes. These inhibitors are relevant for the development of treatments for conditions like glaucoma, epilepsy, and Alzheimer's disease (Tuğrak et al., 2020).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-16(2)32-13-7-12-28-24(30)23-22(19-10-4-5-11-20(19)33-23)27-25(28)34-15-21(29)26-17-8-6-9-18(14-17)31-3/h4-6,8-11,14,16H,7,12-13,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHCQUOZHRVRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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